molecular formula C19H21FN6O2 B11483427 N-cycloheptyl-3-(4-fluorobenzyl)-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide

N-cycloheptyl-3-(4-fluorobenzyl)-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5-carboxamide

Cat. No.: B11483427
M. Wt: 384.4 g/mol
InChI Key: HDWWENNABSFYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, alkyl halides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific enzymes involved in cell cycle regulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-3-[(4-FLUOROPHENYL)METHYL]-7-HYDROXY-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which contribute to its specific biological activities and potential therapeutic applications. Its ability to inhibit CDKs and induce apoptosis in cancer cells highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C19H21FN6O2

Molecular Weight

384.4 g/mol

IUPAC Name

N-cycloheptyl-3-[(4-fluorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H21FN6O2/c20-13-9-7-12(8-10-13)11-26-17-15(24-25-26)18(27)23-16(22-17)19(28)21-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,21,28)(H,22,23,27)

InChI Key

HDWWENNABSFYOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NC3=C(C(=O)N2)N=NN3CC4=CC=C(C=C4)F

Origin of Product

United States

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